molecular formula C7H4Br2N2 B1273783 4-Amino-3,5-dibromobenzonitrile CAS No. 58633-04-8

4-Amino-3,5-dibromobenzonitrile

Cat. No. B1273783
CAS RN: 58633-04-8
M. Wt: 275.93 g/mol
InChI Key: UWIGJWZPRNWPBK-UHFFFAOYSA-N
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Description

The compound 4-Amino-3,5-dibromobenzonitrile is a multifunctional molecule that is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of various derivatives and its role in chemical reactions. While the provided papers do not directly discuss 4-Amino-3,5-dibromobenzonitrile, they do provide insights into the behavior and characteristics of related compounds, such as 4-aminobenzonitrile and its analogs, which can be extrapolated to understand the properties and reactivity of 4-Amino-3,5-dibromobenzonitrile.

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through various methods, including the aminocyanation of arynes, which allows for the incorporation of amino and cyano groups into the molecule . This method is chemoselective and can be used to create 1,2-bifunctional aminobenzonitriles, which are valuable intermediates for further chemical transformations. Although the synthesis of 4-Amino-3,5-dibromobenzonitrile is not explicitly described, the principles of aminocyanation could potentially be applied to its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aminobenzonitriles has been examined using various techniques, including X-ray diffraction and theoretical calculations . These studies reveal that the amino group can influence the overall conformation of the molecule and its packing in the solid state. For instance, the amino group in 4-aminobenzonitrile has a pyramidal character, which affects the angle between the planes of the amino group and the phenyl ring . The presence of additional substituents, such as bromine atoms in the case of 4-Amino-3,5-dibromobenzonitrile, would likely further influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions, forming complexes with different ligands. For example, the 4-aminobenzonitrile cation can form clusters with nonpolar ligands like Ar and N2, which provide insights into the microsolvation process and the binding preferences of the molecule . Additionally, reactions with halogenoboranes have been shown to yield amine-halogenoboranes and other products derived from these complexes . These studies suggest that 4-Amino-3,5-dibromobenzonitrile could also participate in similar reactions, potentially leading to novel derivatives.

Physical and Chemical Properties Analysis

The physical properties of aminobenzonitriles, such as their phase behavior, can be quite interesting. For instance, 4-aminobenzonitrile exhibits reversible thermosalient phase changes, which have been studied using single-crystal diffraction to understand the structural changes occurring during these transitions . The presence of bromine atoms in 4-Amino-3,5-dibromobenzonitrile would likely affect its physical properties, such as melting point and solubility, and could also influence its phase behavior.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

4-Amino-3,5-dibromobenzonitrile's related compound, bromoxynil, a photosynthetic inhibitor, has been used to develop transgenic plants with enhanced herbicide resistance. The bxn gene from Klebsiella ozaenae, which converts bromoxynil to a non-toxic metabolite, was introduced into tobacco plants, conferring resistance to high levels of bromoxynil, marking a significant advance in agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).

Crystal Structure and Chemical Properties

The crystal structure and properties of 4-aminobenzonitrile derivatives, including 4-Amino-3,5-dibromobenzonitrile, have been extensively studied. These studies are crucial for understanding the molecular geometry and potential applications in various fields, such as material science and organic chemistry (Heine et al., 1994).

Synthesis and Chemical Reactions

The synthesis of derivatives of 4-Amino-3,5-dibromobenzonitrile, including their reactions and transformations, is a significant area of study. These processes are essential for creating various chemical compounds used in different industrial and research applications, including pharmaceuticals (Ekiz, Tutar, & Ökten, 2016).

Role in Nitrilase Research

Research into the enzyme nitrilase, which acts on compounds like 4-Amino-3,5-dibromobenzonitrile, has provided insights into herbicide detoxification. Understanding the specificity and action of nitrilase on these compounds is vital for bioremediation and agricultural science (Stalker, Malyj, & Mcbride, 1988).

Environmental Impact and Biodegradation

The environmental impact of 4-Amino-3,5-dibromobenzonitrile and its derivatives, particularly their biodegradation under various conditions, has been a subject of ecological and environmental studies. These studies are essential to understand the environmental fate of such compounds and their potential impact on ecosystems (Knight, Berman, & Häggblom, 2003).

Spectroscopic Analysis

The spectroscopic properties of 4-Amino-3,5-dibromobenzonitrile and similar compounds have been examined to understand their molecular interactions and properties. This research is crucial for applications in analytical chemistry and material science (Park, Kim, & Kim, 1993).

Safety And Hazards

The safety information for 4-Amino-3,5-dibromobenzonitrile includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

4-amino-3,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGJWZPRNWPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370675
Record name 4-amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dibromobenzonitrile

CAS RN

58633-04-8
Record name 4-amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Patoux, C Coudret, JP Launay, C Joachim… - Inorganic …, 1997 - ACS Publications
The three isomers of diferrocenylbenzenes (ortho, 1o; meta, 1m; para, 1p) as well as 5-substituted derivatives of m-diferrocenylbenzene with R = NH 2 (2), Cl (3), CH 3 (4), CN (5), NO 2 (…
Number of citations: 278 pubs.acs.org
DY Chen, W Liu, CJ Zheng, K Wang, F Li… - … Applied Materials & …, 2016 - ACS Publications
To improve the color purity of thermally activated delayed fluorescence (TADF) emitters, two isomeric compounds, oPTC (5′-(phenoxazin-10-yl)-[1,1′:3′,1″-terphenyl]-2′-…
Number of citations: 75 pubs.acs.org
M Naresh, MA Kumar, MM Reddy, P Swamy… - …, 2013 - thieme-connect.com
A highly efficient, rapid and regioselective protocol was developed for the ring bromination of aromatic compounds under mild conditions with ammonium bromide as a source of …
Number of citations: 48 www.thieme-connect.com
ZP Chen, DQ Wang, M Zhang, K Wang… - Advanced Optical …, 2018 - Wiley Online Library
To develop efficient thermally activated delayed fluorescence (TADF) emitters with optimal molecular restrictions for organic light‐emitting diodes (OLEDs), four novel TADF emitters are …
Number of citations: 25 onlinelibrary.wiley.com
DQ Wang, M Zhang, K Wang, CJ Zheng, YZ Shi… - Dyes and …, 2017 - Elsevier
To further develop a simple method for emission fine-tuning, two novel thermally activated delayed fluorescence (TADF) emitters, 5′-(10H-phenoxazin-10-yl)-[1,1′:3′,1″-terphenyl]- …
Number of citations: 8 www.sciencedirect.com
R Dean - 2016 - orca.cardiff.ac.uk
Peptides derived from DNA-binding zinc finger proteins were synthesised with pairs of cysteine residues with i,i+7 and i,i+11 relative spacings introduced into their sequence. The …
Number of citations: 2 orca.cardiff.ac.uk
SH Hwang, CN Moorefield, HC Cha… - Designed monomers …, 2006 - Taylor & Francis
The preparation of discrete 5-substituted 1,3-[bis(2,2′:6′,2″-terpyridin-4′-ylethynyl)] benzenes is described. A Pd-catalyzed cross-coupling procedure was employed to build these …
Number of citations: 12 www.tandfonline.com

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